molecular formula C8H9FOS B13295773 (3-Fluoro-5-methoxyphenyl)methanethiol

(3-Fluoro-5-methoxyphenyl)methanethiol

Cat. No.: B13295773
M. Wt: 172.22 g/mol
InChI Key: GJUXFWSOYZOQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-methoxyphenyl)methanethiol is a fluorinated aromatic thiol characterized by a methoxy (-OCH₃) and a fluorine (-F) substituent on the benzene ring. The thiol (-SH) group attached to the methylene bridge confers reactivity typical of mercaptans, including nucleophilic and redox properties.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9FOS/c1-10-8-3-6(5-11)2-7(9)4-8/h2-4,11H,5H2,1H3

InChI Key

GJUXFWSOYZOQHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methoxyphenyl)methanethiol typically involves the introduction of the thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (3-Fluoro-5-methoxyphenyl)methanol, is treated with thiolating agents under controlled conditions. The reaction may involve the use of reagents like thiourea followed by hydrolysis to yield the desired thiol compound.

Industrial Production Methods

Industrial production of (3-Fluoro-5-methoxyphenyl)methanethiol may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(3-Fluoro-5-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially modulating their activity. The fluorine and methoxy groups on the aromatic ring may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

The compound shares structural similarities with:

  • Phenylmethanethiol : Lacks fluorine and methoxy substituents, reducing steric and electronic effects.
  • (3-Fluoro-5-methoxyphenyl)acetonitrile : Replaces the thiol group with a nitrile (-CN), altering polarity and reactivity .
  • 2-(2-Fluoro-5-methoxyphenyl)acetonitrile : Differs in fluorine substitution position (ortho vs. meta), impacting electronic distribution .
Table 1: Key Structural and Inferred Properties
Compound Molecular Formula Key Functional Groups Substituent Positions Predicted Lipophilicity (LogP)*
(3-Fluoro-5-methoxyphenyl)methanethiol C₈H₈FOS -SH, -OCH₃, -F 3-F, 5-OCH₃ ~2.5 (high due to -F/-OCH₃)
Phenylmethanethiol C₇H₈S -SH None ~1.8
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO -CN, -OCH₃, -F 3-F, 5-OCH₃ ~1.9

*LogP values estimated based on substituent contributions.

Microbial Degradation

Methanethiol (CH₃SH) is metabolized by methanotrophs like Methylacidiphilum fumariolicum SolV via methanethiol oxidase (MTO), producing H₂S . Key comparisons:

  • Degradation Efficiency : Methanethiol is consumed at rates up to 2.3 nmol·min⁻¹·mg DW⁻¹ in M. fumariolicum SolV, but inhibition occurs above 3 µM . The fluorinated aromatic structure of (3-Fluoro-5-methoxyphenyl)methanethiol may hinder enzyme recognition, reducing degradation efficiency.
  • Toxicity : Methanethiol inhibits microbial growth at 15 µM, delaying doubling times from 11.5 h to 16.4 h . Aromatic thiols like the target compound could exhibit higher toxicity due to enhanced membrane permeability from fluorine and methoxy groups.

Environmental Persistence

  • The electron-withdrawing fluorine and methoxy groups may stabilize (3-Fluoro-5-methoxyphenyl)methanethiol against oxidation and hydrolysis compared to aliphatic thiols. This could increase environmental persistence, analogous to fluorinated pollutants .

Biological Activity

(3-Fluoro-5-methoxyphenyl)methanethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position, alongside a thiol (-SH) group. This unique arrangement of functional groups influences both its chemical behavior and biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds structurally related to (3-Fluoro-5-methoxyphenyl)methanethiol. For instance, derivatives with similar substitutions have demonstrated significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
13aHepG21.31Potent antiproliferative activity
13aA5491.37Inhibition of tubulin polymerization
32MCF-70.075Low toxicity in non-cancerous cells
32Hs578T0.033Significant potency in triple-negative breast cancer

These findings suggest that modifications to the phenyl ring can enhance biological activity, particularly through the introduction of electronegative groups that facilitate hydrogen bonding interactions .

The mechanism by which (3-Fluoro-5-methoxyphenyl)methanethiol exerts its biological effects is likely multifaceted. Studies indicate that compounds with similar structures inhibit tubulin polymerization, which is critical for cancer cell proliferation. The presence of electronegative substituents appears to enhance binding affinity to target proteins involved in cell division and survival pathways .

Case Studies

  • Anticancer Activity : In a study involving various derivatives of (3-Fluoro-5-methoxyphenyl)methanethiol, compound 32 exhibited remarkable activity against MCF-7 human breast cancer cells with an IC50 value of 0.075 µM, indicating strong potential for development as an anticancer agent .
  • Tubulin Inhibition : Compounds structurally related to (3-Fluoro-5-methoxyphenyl)methanethiol were shown to inhibit tubulin polymerization effectively, which is crucial for their antiproliferative effects against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.